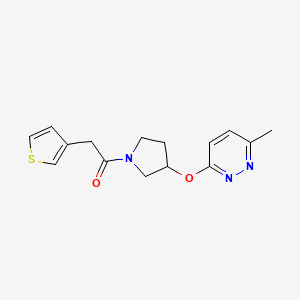

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-2-3-14(17-16-11)20-13-4-6-18(9-13)15(19)8-12-5-7-21-10-12/h2-3,5,7,10,13H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMBCDRCIYLHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple nitrogen-containing heterocycles, which are known to enhance biological activity through various mechanisms. This article delves into the biological activity of this compound, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

- Pyrrolidine Ring : A five-membered ring containing nitrogen, which is often involved in biological activity.

- Pyridazine Moiety : A six-membered ring with two nitrogen atoms that can participate in hydrogen bonding and metal coordination.

- Thienyl Group : The thiophene ring may contribute to the compound's electron-rich character, enhancing its interaction with biological targets.

Chemical Formula

The molecular formula of this compound is .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of heterocycles allows for:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antitumor Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation, particularly against BRAF(V600E) mutations.

- Anti-inflammatory Properties : Compounds in this class can reduce inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines.

- Antimicrobial Effects : Certain derivatives demonstrate significant antibacterial and antifungal activities, suggesting potential applications in treating infections.

Antitumor Activity

A study investigated the antitumor effects of related pyrazole derivatives, revealing potent inhibition against cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced efficacy, indicating a synergistic effect that warrants further exploration .

Anti-inflammatory Mechanism

Research demonstrated that specific derivatives could inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators. This suggests that the compound may serve as a model for developing new anti-inflammatory drugs .

Comparative Analysis Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrazole Derivatives | Significant inhibition of cancer cell growth |

| Anti-inflammatory | Thioether Derivatives | Reduced production of TNF-alpha and NO |

| Antimicrobial | Various Derivatives | Effective against Gram-positive bacteria |

Comparison with Similar Compounds

Positional Isomers: Thiophene Substitution

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 2034481-95-1)

- Structural Difference : The thiophen-3-yl group in the target compound is replaced with thiophen-2-yl .

- Implications: The positional isomerism alters steric and electronic interactions.

Heterocyclic Replacements: Indole vs. Thiophene

2-(1H-Indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS: 2034247-27-1)

- Structural Difference : The thiophen-3-yl is replaced with indol-3-yl , introducing a bicyclic aromatic system.

- Implications: Increased Lipophilicity: Indole’s fused benzene ring enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Core Modifications: Pyrrolidone vs. Pyrrolidine

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS: M1520)

- Structural Difference : Features a 3H-pyrrol-3-one core instead of pyrrolidine.

- Conformational Rigidity: The planar pyrrolidone ring restricts rotational freedom compared to pyrrolidine, possibly affecting binding specificity .

Ketone Position Variations

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS: 2034254-98-1)

- Structural Difference: The ethanone group is replaced with methanone directly attached to the pyrrolidine.

- Implications: Reduced Chain Length: Shortening the ketone linker may limit spatial accommodation in active sites. Steric Effects: The methanone group places the thiophene closer to the pyrrolidine, altering steric interactions .

Functional Group Additions: Hydroxyl Substituents

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8)

- Structural Difference : A hydroxyl group is introduced at the 3-position of pyrrolidine.

- Implications: Hydrogen Bonding: The hydroxyl group enhances solubility and provides a hydrogen-bond donor/acceptor, improving interactions with polar targets. Stereochemistry: The R-configuration introduces chirality, which could influence enantioselective binding .

Pyridine-Based Analogs

1-(6-Methylpyridin-3-yl)ethanone (CAS: Not provided)

- Structural Difference : Lacks the pyrrolidinyloxy and thiophene groups.

- Implications :

- Simplified Pharmacophore : The absence of thiophene and pyrrolidine reduces molecular complexity but may decrease target selectivity.

- Electron Density : Pyridine’s nitrogen atom increases electron deficiency compared to pyridazine, altering electronic properties .

Q & A

Basic Research Question

- X-ray crystallography : Resolves absolute configuration and confirms the orientation of the pyridazine-thiophene substituents (e.g., monoclinic crystal system with space group ) .

- 2D NMR (COSY, HSQC) : Differentiates between overlapping proton signals in the pyrrolidine and thiophene regions .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula () with <2 ppm error .

How can researchers reconcile discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question

Discrepancies often arise from:

Rotameric equilibria : Dynamic signals due to restricted rotation around the pyrrolidine-ether bond. Variable-temperature NMR (VT-NMR) between 25–60°C can stabilize conformers for analysis .

Residual solvents : Trace DMSO or THF in crude products may shift proton signals. Purging with inert gas or extended drying under vacuum is recommended .

Regioisomeric impurities : LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to the target compound versus byproducts .

What methodologies are employed to evaluate the compound’s bioactivity in kinase inhibition studies?

Advanced Research Question

- Enzyme assays : Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ luminescence to quantify inhibition potency () .

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating results with Western blot analysis of downstream signaling proteins (e.g., STAT3) .

- Molecular docking : Simulate binding modes in kinase ATP pockets using software like AutoDock Vina, guided by X-ray crystallographic data of analogous compounds .

How can regioselectivity challenges in pyridazine functionalization be overcome?

Advanced Research Question

The 3-position of pyridazine is electrophilic, but competing reactions at the 6-methyl group require:

- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the methyl group, enabling selective halogenation .

- Protecting groups : tert-Butyldimethylsilyl (TBS) ethers shield the hydroxyl group during coupling, later removed via TBAF .

Contradictions in regioselectivity reports may reflect differences in directing groups (e.g., sulfonyl vs. acetyl) .

What stability considerations are critical for long-term storage of this compound?

Basic Research Question

- Light sensitivity : Store in amber vials at -20°C under inert gas (N or Ar) to prevent photodegradation of the thiophene moiety .

- Moisture control : Use molecular sieves in storage containers, as hydrolysis of the pyrrolidinyl ether can generate unwanted alcohols .

- Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (>95% purity threshold) .

How do electronic effects of the thiophene substituent influence the compound’s reactivity?

Advanced Research Question

The electron-rich thiophene enhances:

- Electrophilic aromatic substitution : Directs further functionalization (e.g., bromination) to the 5-position via resonance effects .

- π-Stacking interactions : Stabilizes transition states in catalytic cycles, as observed in Suzuki couplings with aryl boronic acids .

DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

What strategies validate the absence of toxic byproducts in scaled-up synthesis?

Advanced Research Question

- Genotoxic impurity screening : LC-MS/MS with MRM mode detects trace mutagenic impurities (e.g., alkylating agents) below ICH Q3A/B thresholds .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, S (±0.4% theoretical) to rule out persistent metal catalysts (e.g., Pd, Cu) .

- In silico toxicity prediction : Tools like Derek Nexus assess structural alerts for hepatotoxicity or phospholipidosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.